molecular formula C7H16ClNO2S B613117 (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride CAS No. 200353-65-7

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Katalognummer: B613117
CAS-Nummer: 200353-65-7
Molekulargewicht: 213.73
InChI-Schlüssel: MHBMYFJKEBCMDR-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride (CAS 200353-65-7) is a protected cysteine derivative of significant value in pharmaceutical research and development . This compound, with its unique tert-butylthio side chain, serves as a critical building block in the synthesis of novel drug candidates, particularly in the design of enzyme inhibitors where the moiety enhances binding affinity and selectivity toward biological targets . It is extensively employed in peptide chemistry to incorporate sulfur-containing functional groups into peptide chains, thereby improving the metabolic stability and bioactivity of potential therapeutic agents . The hydrochloride salt form offers superior handling properties and solubility for various experimental applications . Researchers utilize this intermediate in medicinal chemistry explorations for conditions such as cancer, cardiovascular diseases, and neurological disorders . The compound has a molecular formula of C₇H₁₆ClNO₂S and a molecular weight of 213.73 g/mol . It requires careful cold-chain transportation and storage under an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMYFJKEBCMDR-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc-Protected Intermediate Synthesis

A prevalent strategy involves starting with L-cysteine derivatives due to their inherent chirality. The amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions. For instance, N-Boc-L-serine methyl ester undergoes chlorination with 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF), yielding (S)-methyl 2-(tert-butoxycarbonylamino)-3-chloropropanoate. Substituting chloride with tert-butylthiolate (-S-tBu) in a nucleophilic displacement reaction introduces the thioether group. This step typically employs potassium tert-butylthiolate in tetrahydrofuran (THF) at 0–5°C to minimize racemization.

Reaction Scheme:

Boc-L-Ser-OMeTCT, DMFBoc-L-Cl-Pro-OMeKStBu, THFBoc-L-S-tBu-Pro-OMe\text{Boc-L-Ser-OMe} \xrightarrow{\text{TCT, DMF}} \text{Boc-L-Cl-Pro-OMe} \xrightarrow{\text{KStBu, THF}} \text{Boc-L-S-tBu-Pro-OMe}

After deprotection of the Boc group using trifluoroacetic acid (TFA), the free amine is treated with hydrochloric acid to form the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures yields the final product with >98% enantiomeric excess (ee).

Enzymatic Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution offers stereochemical control. A racemic mixture of 2-amino-3-(tert-butylthio)propanoic acid is subjected to acylase I, which selectively hydrolyzes the (S)-enantiomer’s acetyl group. The resolved (S)-acid is then converted to its hydrochloride salt via HCl gas bubbling in ethyl acetate, achieving 92–95% ee. This method’s efficiency depends on enzyme specificity and reaction pH (optimized at 7.5–8.0).

Optimization of Reaction Conditions

Temperature and Solvent Effects

The nucleophilic substitution step (Cl → S-tBu) is highly temperature-sensitive. Studies indicate that reactions conducted below 10°C reduce epimerization, whereas temperatures >25°C lead to 15–20% racemization. Polar aprotic solvents like THF or DMF enhance reactivity but require strict anhydrous conditions to prevent hydrolysis of the thiolate nucleophile.

Purification and Crystallization

Crude products often contain residual DMF or TFA, necessitating sequential washes with saturated NaHCO3_3 and brine. Column chromatography (SiO2_2, hexane/EtOAc 1:1) isolates Boc-protected intermediates, while final hydrochloride salt formation is optimized using HCl/diethyl ether, yielding needle-like crystals.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3362 cm1^{-1} (N-H stretch), 1739 cm1^{-1} (C=O ester), 1294 cm1^{-1} (C-O).

  • 1H^1H NMR (300 MHz, D2_2O): δ 1.40 (s, 9H, tBu), 3.15 (dd, J=7.0HzJ = 7.0 \, \text{Hz}, 1H, CH2_2), 3.85 (dd, J=5.0HzJ = 5.0 \, \text{Hz}, 1H, CH2_2), 4.25 (m, 1H, α-CH).

  • Optical Rotation: [α]D20=+32.5°[α]_{D}^{20} = +32.5° (c = 0.15, CHCl3_3).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN) confirms >99% chemical purity, while chiral columns (Chiralpak AD-H) verify enantiomeric excess.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Boc Protection Route65–7098High stereocontrol, scalableMulti-step, costly reagents
Enzymatic Resolution50–5595Eco-friendly, minimal racemizationLower yield, enzyme cost

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity .
  • Peptide Synthesis
    • This compound can be utilized in the synthesis of peptides due to its amino acid structure. The tert-butylthio group provides a protective mechanism that can be removed during peptide coupling reactions, facilitating the formation of complex peptide chains .
  • Antitumor Agents
    • Research indicates that derivatives of (S)-2-Amino-3-(tert-butylthio)propanoic acid are being explored for their potential as precursors to antitumor agents such as docetaxel and cabazitaxel. These compounds are essential in the treatment of various cancers, showcasing the compound's relevance in oncology .

Biochemical Research

  • Mechanistic Studies
    • The compound is used in mechanistic studies involving thiol groups, contributing to the understanding of biochemical pathways where sulfur-containing amino acids play a critical role .
  • Solid-Phase Synthesis
    • It has been tested in solid-phase synthesis strategies, particularly in the development of peptide nucleic acids (PNAs), which are important for genetic research and therapeutic applications .

Case Study 1: Synthesis of Antitumor Compounds

In a study focusing on the synthesis of taxane derivatives, (S)-2-Amino-3-(tert-butylthio)propanoic acid was employed as a key intermediate. The process involved esterification reactions leading to high-yield production of biologically active compounds .

Case Study 2: Peptide Synthesis Optimization

A research project optimized the use of (S)-2-Amino-3-(tert-butylthio)propanoic acid in peptide synthesis, demonstrating its effectiveness as a building block for various peptides with improved stability and activity profiles. The study highlighted the versatility of the tert-butylthio group in protecting amino functionalities during synthesis .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The tert-butylthio group can interact with hydrophobic pockets in the enzyme, enhancing binding affinity and specificity. In biological studies, the compound can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Properties

  • Hydrophobicity vs. Polarity : The tert-butylthio group in the target compound is more hydrophobic than hydroxyl- or fluorine-containing analogs (e.g., ), which may reduce aqueous solubility but improve lipid bilayer penetration.
  • Electronic Effects : Fluorine in and introduces electronegativity, enhancing metabolic stability and hydrogen-bonding capacity compared to the electron-rich tert-butylthio group.

Q & A

Q. What are the key considerations for synthesizing (S)-2-amino-3-(tert-butylthio)propanoic acid hydrochloride in high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves protecting the amino group of an L-amino acid precursor (e.g., L-alanine) with Boc anhydride, followed by thioether formation using tert-butylthiol under nucleophilic substitution conditions. Acidic deprotection (e.g., HCl) yields the hydrochloride salt. Critical parameters include:
  • Temperature control : To minimize racemization during coupling (e.g., 0–4°C for Boc protection steps) .
  • Coupling reagents : Use of HATU or EDC for amidation to ensure high yield .
  • Chiral purity verification : Chiral HPLC or polarimetry ([α]D measurements) to confirm enantiomeric excess ≥95% .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer :
  • Spectroscopic analysis :
  • IR spectroscopy : Confirm tert-butylthio (-S-C(CH₃)₃) stretches at 600–700 cm⁻¹ and carboxylic acid O-H/N-H stretches at 2500–3300 cm⁻¹ .
  • NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., δ 1.3 ppm for tert-butyl protons) .
  • Thermal stability : Melting point analysis (e.g., 180–190°C) to assess crystallinity and salt formation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

  • Methodological Answer : Contradictions in IR or NMR spectra may arise from residual solvents (e.g., diethyl ether) or incomplete deprotection. Mitigation strategies include:
  • Purification : Recrystallization from methanol/diethyl ether to remove impurities .
  • Advanced analytics : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₄ClNO₂S) .
  • Batch comparison : Parallel analysis using standardized conditions (e.g., identical NMR solvent and temperature) .

Q. What strategies optimize the compound’s use in peptide-based drug discovery?

  • Methodological Answer :
  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a non-natural amino acid to enhance protease resistance. Use Fmoc-protected derivatives for compatibility with SPPS .
  • Conformational studies : Circular dichroism (CD) to evaluate secondary structure stabilization by the tert-butylthio group .
  • Reactivity : Test thioether stability under oxidative conditions (e.g., H₂O₂) to assess suitability for in vivo applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.